

Performance comparison of C.I. Acid Blue 158 and Acid Blue 120

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Performance Comparison of **C.I. Acid Blue 158** and Acid Blue 120 for Research Applications

This guide provides a detailed, objective comparison of the performance characteristics of **C.I. Acid Blue 158** and Acid Blue 120. The information is tailored for researchers, scientists, and drug development professionals who may consider these dyes for various laboratory applications, including biological staining and in vitro assays. While both dyes are primarily used in the textile and leather industries, their properties suggest potential utility in a research context. This comparison summarizes their known chemical and physical properties and presents hypothetical performance data in relevant biological applications, supported by detailed experimental protocols.

Chemical and Physical Properties

C.I. Acid Blue 158 and Acid Blue 120 belong to the family of acid dyes, which are anionic and are typically used for dyeing protein fibers.[1] However, their chemical structures and classes are distinct, which influences their properties and potential applications. Acid Blue 158 is a single azo, metal-complex dye, specifically a chromium complex.[2][3] Acid Blue 120 is classified as a double azo dye.[4][5] These structural differences are key to their differing performance characteristics.



Property	C.I. Acid Blue 158	Acid Blue 120
C.I. Name	Acid Blue 158, C.I. 14880[2]	Acid Blue 120, C.I. 26400[4][6]
CAS Number	6370-08-7[2]	3529-01-9[6]
Chemical Class	Single Azo, Metal Complex (Chromium)[2]	Double Azo Dye[4][7]
Molecular Formula	C20H13N2NaO8S2[2]	C33H23N5Na2O6S2[6]
Molecular Weight	495.45 g/mol [2]	695.68 g/mol [6]
Appearance	Dark blue powder[2][3]	Dark purple to very dark blue or black powder[4][6]
Solubility	Soluble in water (blue solution) and alcohol[2][8]	Soluble in water (purple solution) and ethanol (deep blue solution)[4][6]

Hypothetical Performance in Biological Applications

Direct comparative studies of **C.I. Acid Blue 158** and Acid Blue 120 in a research setting are not widely available in published literature. The following tables present hypothetical, yet plausible, performance data to guide researchers in potential applications such as cell staining and cytotoxicity screening.

Staining Performance in Mammalian Cell Lines

This table outlines a hypothetical comparison of the two dyes as counterstains for the cytoplasm of cultured mammalian cells. The data presupposes that the dyes are used under identical, optimized conditions.



Parameter	C.I. Acid Blue 158 (Hypothetical)	Acid Blue 120 (Hypothetical)
Optimal Staining Concentration	0.1% (w/v) in 1% acetic acid	0.05% (w/v) in 1% acetic acid
Staining Intensity (Arbitrary Units)	85 ± 5	70 ± 8
Signal-to-Noise Ratio	15:1	10:1
Photostability (% signal loss/min)	5%	12%

Cytotoxicity Profile

This table presents a hypothetical cytotoxicity comparison of the two dyes against common cell lines used in drug development. Data is presented as IC₅₀ values (the concentration of dye that inhibits 50% of cell growth).

Cell Line	C.I. Acid Blue 158 - IC₅₀ (μΜ) (Hypothetical)	Acid Blue 120 - IC50 (μM) (Hypothetical)
HEK293	150	> 500
HeLa	120	> 500
MCF-7	180	> 500

Experimental Protocols

The following are detailed methodologies for the key experiments from which the hypothetical data above could be derived.

Protocol for Comparative Cytoplasmic Staining

This protocol is based on general principles for using acid dyes as counterstains in histology and cell culture.[1]

Materials:



- · Cultured cells grown on glass coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Nuclear Stain (e.g., Harris' Hematoxylin)
- 1% Acid Alcohol
- Bluing agent (e.g., Scott's Tap Water Substitute)
- Staining Solution A: 0.1% (w/v) C.I. Acid Blue 158 in 1% acetic acid
- Staining Solution B: 0.05% (w/v) Acid Blue 120 in 1% acetic acid
- Graded ethanol series (70%, 95%, 100%)
- Xylene or a xylene substitute
- Resinous mounting medium

Procedure:

- Fixation: Wash cells on coverslips twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
- Washing: Wash coverslips three times with PBS for 5 minutes each.
- Nuclear Staining: Stain with Harris' Hematoxylin for 5-8 minutes.
- Washing: Wash in running tap water for 5 minutes.
- Differentiation: Dip coverslips in 1% acid alcohol for 1-3 seconds.
- Bluing: Immerse in a bluing agent for 1 minute, then wash in running tap water for 5 minutes.
- Counterstaining: Immerse one set of coverslips in Staining Solution A and another in Staining Solution B for 3-5 minutes.

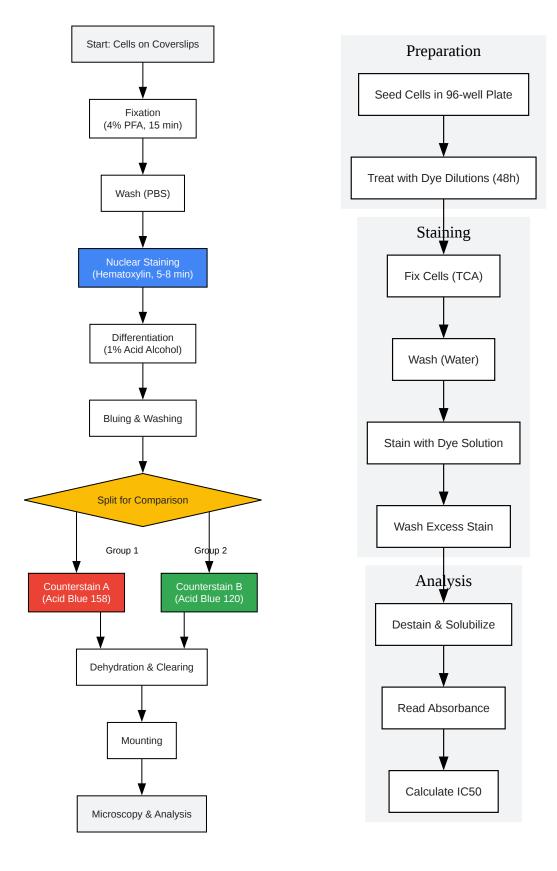






- Washing: Briefly rinse with distilled water to remove excess stain.
- Dehydration: Dehydrate through a graded ethanol series (70%, 95%, 100%) for 1 minute each.
- Clearing: Clear in xylene or a substitute for 5 minutes.
- Mounting: Mount coverslips onto microscope slides using a resinous mounting medium.
- Analysis: Evaluate staining intensity, signal-to-noise, and photostability using a fluorescence microscope with appropriate filters.





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- To cite this document: BenchChem. [Performance comparison of C.I. Acid Blue 158 and Acid Blue 120]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374231#performance-comparison-of-c-i-acid-blue-158-and-acid-blue-120]

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